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Compound of Interest

Compound Name: 5,10-Dideazaaminopterin

Cat. No.: B1664630

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic strategies for 5,10-
dideazaaminopterin analogues and derivatives, a class of compounds investigated for their
potential as antifolate agents. This document details the primary synthetic methodologies,
presents key quantitative data for comparative analysis, and outlines the general experimental
protocols based on published literature.

Introduction

5,10-Dideazaaminopterin and its analogues are a class of antifolate compounds that primarily
act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism
pathway. This inhibition disrupts the synthesis of purines and pyrimidines, essential
components of DNA and RNA, thereby impeding cell proliferation. The structural modifications
at the 5 and 10 positions of the pteridine ring system have been a key area of research to
enhance therapeutic efficacy and overcome drug resistance. This guide focuses on two
prominent synthetic routes: the Wittig condensation approach and a multi-step synthesis
commencing from cyanouracil derivatives.

Core Synthetic Methodologies

Two principal synthetic pathways have been established for the preparation of 5,10-
dideazaaminopterin analogues:
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» Wittig Condensation Approach: This method is a key strategy for constructing the central
carbon-carbon double bond, which is subsequently reduced.

o Multi-step Synthesis from Cyanouracil Derivatives: This approach involves the construction
of the pyrido[2,3-d]pyrimidine core from a uracil-based starting material.

Quantitative Data Summary

The following tables summarize the quantitative data for key 5,10-dideazaaminopterin
analogues, including reaction yields and biological activity.

Table 1: Reaction Yields for Key Synthetic Intermediates

Intermediate Synthetic Step Yield (%) Reference

Wittig products (8a

Wittig Condensation 75-80 [1]
and 8b)

4-amino-4-deoxy-10-
ethyl-5-methyl-5,10- )

) i ) Hydrogenation N/A [1]
dideazapteroic acid

methyl ester (9a)

4-amino-4-deoxy-10-
ethyl-10-deazapteroic Hydrogenation N/A [1]
acid methyl ester (9b)

N-[p-[[(2,4-
Diaminopyrido[2,3-
d]pyrimidin-6-
Ipy Multi-step from 5-
yl)methyl] _ N/A [2]
) cyanouracil
amino]benzoyl]-L-
glutamic acid (1a, 5-

deazaaminopterin)

5-methyl analogue Multi-step from 5-
) N/A [2]
(1b) cyano-6-methyluracil

N/A: Data not available in the provided search results.
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Table 2: Biological Activity of 5,10-Dideazaaminopterin Analogues

Compound Target IC50 (nM) Ki (pM) Reference
10-ethyl-5-
methyl-5,10- L1210 cell
_ , 65+ 18 N/A [1]
dideazaaminopte  growth
rin (12a)
Methotrexate L1210 cell
34+1.0 N/A [1]
(MTX) growth
10-ethyl-5-
methyl-5,10-
] ) L1210 DHFR N/A 100 [1]
dideazaaminopte
rin (12a)
Methotrexate
L1210 DHFR N/A 4.82 +0.60 [1]
(MTX)

N/A: Data not available in the provided search results.

Experimental Protocols

The following sections provide a generalized overview of the key experimental protocols. These
are based on the available literature and may require optimization for specific analogues.

General Protocol 1: Synthesis via Wittig Condensation

This protocol outlines the key steps for the synthesis of 10-ethyl-5-methyl-5,10-
dideazaaminopterin.[1]

Step 1: Wittig Reaction The synthesis commences with a Wittig condensation between the
tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine
and methyl 4-propionylbenzoate. This reaction typically yields the Wittig product in good yields
(75-80%).[1]

Step 2: Hydrogenation The resulting product from the Wittig reaction, which contains a 9,10-
double bond, is then subjected to hydrogenation to afford the corresponding saturated pteroic
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acid methyl ester.[1]
Step 3: Ester Hydrolysis The methyl ester is hydrolyzed to the corresponding carboxylic acid.[1]

Step 4: Peptide Coupling A standard peptide coupling reaction is then carried out between the
carboxylic acid and diethyl L-glutamate to form the diethyl ester.[1]

Step 5: Final Hydrolysis The final step involves the hydrolysis of the diethyl ester to yield the
target 10-ethyl-5-methyl-5,10-dideazaaminopterin.[1]

General Protocol 2: Multi-step Synthesis from 5-
Cyanouracil

This protocol describes the synthesis of 5-deazaaminopterin and its 5-methyl analogue starting
from 5-cyanouracil or its methylated derivative.[2]

Step 1: Protection of Uracil The starting 5-cyanouracil is treated with chloromethyl methyl ether
to protect the nitrogen atoms, forming 1,3-bis(methoxymethyl)uracils.[2]

Step 2: Ring Formation The protected uracil is then reacted with malononitrile in the presence
of sodium ethoxide in ethanol to construct the pyrido[2,3-d]pyrimidine ring system.[2]

Step 3: Chlorination Diazotization of the product in concentrated hydrochloric acid affords the
7-chloro derivative in high yield.[2]

Step 4: Reduction and Acetylation The 7-chloro derivative is reduced, and the subsequent
product is acetylated to yield a 6-(acetamidomethyl)pyridopyrimidine.[2]

Step 5: Conversion to Hydroxymethyl and Bromomethyl Derivatives The acetamidomethyl
group is converted to an acetoxymethyl group via nitrosation, followed by removal of the
methoxymethyl protecting groups. The resulting dione is then converted to the 2,4-diamino-6-
(hydroxymethyl)pyrido[2,3-d]pyrimidine. This intermediate is then brominated to give the 6-
bromomethyl derivative.[2]

Step 6: Coupling and Saponification The 6-bromomethyl derivative is reacted with diethyl (p-
aminobenzoyl)-L-glutamate, and the resulting product is saponified to afford the final 5-
deazaaminopterin analogue.[2]
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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 5,10-Dideazaaminopterin
Analogues.

Experimental Workflow: Wittig Condensation Route
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Caption: General Synthetic Workflow via Wittig Condensation.
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Caption: General Synthetic Workflow from 5-Cyanouracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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